molecular formula C12H12ClNO3 B2472408 Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate CAS No. 855310-62-2

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No.: B2472408
CAS No.: 855310-62-2
M. Wt: 253.68
InChI Key: NFBCFHIGCXHDLU-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact Assessment

Chlorophenyl compounds, closely related to the structure of Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate, have been extensively studied for their environmental impact, particularly in aquatic environments. They generally exhibit moderate toxic effects on mammalian and aquatic life, though toxicity to fish upon long-term exposure can be significant, as observed for certain chlorophenol derivatives. These compounds' persistence in the environment is variable, influenced by factors such as the presence of microflora capable of biodegradation and other environmental conditions. Interestingly, they are known for their strong organoleptic effect, which is a notable feature of these compounds (Krijgsheld & Gen, 1986).

Scintillation Properties

Plastic scintillators based on polymethyl methacrylate, incorporating various luminescent dyes, share some structural similarities with the compound . Studies have shown that the scintillation efficiency, optical transparency, and stability (thermal, light, and radiation-damage) of these scintillators are not significantly altered when the conventional secondary solvent, naphthalene, is replaced with specific compounds. The research also highlights that certain derivatives, including oxazole derivatives, can serve as effective luminescent activators and wavelength shifters (Salimgareeva & Kolesov, 2005).

Catalytic Synthesis and Applications

The 1,3-oxazole structure, a key component of this compound, has been recognized for its versatility and wide range of applications across various fields including medicinal, pharmaceutical, agrochemical, and material sciences. A systematic review highlights the increasing number of research articles and the global interest of chemists in developing new methodologies for synthesizing novel and promising substituted 1,3-oxazole derivatives. The review encompasses 30 research articles focusing on metal-dependent synthetic methodologies, underlining the compound's significance and potential in catalytic synthesis (Shinde et al., 2022).

Safety and Hazards

The safety data sheet for a related compound, “3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride”, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, respiratory irritation, and allergic skin reactions .

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-12(11(15)16-2)7-10(14-17-12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBCFHIGCXHDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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